2-Isopropyl-5-methyl-2-hexenal

Catalog No.
S8055564
CAS No.
69104-96-7
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropyl-5-methyl-2-hexenal

CAS Number

69104-96-7

Product Name

2-Isopropyl-5-methyl-2-hexenal

IUPAC Name

(E)-5-methyl-2-propan-2-ylhex-2-enal

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6-

InChI Key

IOLQAHFPDADCHJ-POHAHGRESA-N

SMILES

CC(C)CC=C(C=O)C(C)C

Solubility

Insoluble in water
soluble (in ethanol)

Canonical SMILES

CC(C)CC=C(C=O)C(C)C

Isomeric SMILES

CC(C)C/C=C(/C=O)\C(C)C

2-Isopropyl-5-methyl-2-hexenal is an organic compound classified as an aldehyde, specifically a medium-chain aldehyde. Its molecular formula is C10H18OC_{10}H_{18}O and it has a molecular weight of approximately 154.25 g/mol. This compound is characterized by its unique structure, which includes a branched alkyl chain and an aldehyde functional group. It is commonly recognized for its presence in various natural products and its contribution to the aroma of certain foods, particularly in malted barley and roasted coffee beans .

  • Self-Condensation: Under basic conditions, it can undergo self-condensation to yield various hydroxyaldehydes, such as threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal .
  • Reduction: This compound can be reduced to form corresponding alcohols like 2-isopropyl-5-methylhexane-1,3-diol using sodium borohydride .
  • Hydrogenation: It can be hydrogenated over catalysts like palladium to produce 2-isopropyl-5-methylhexanal .
  • Oxidation: The saturated derivative can be oxidized to form carboxylic acids or esters, demonstrating its versatility in synthetic organic chemistry .

Research indicates that 2-isopropyl-5-methyl-2-hexenal exhibits low toxicity and is not expected to be genotoxic. In studies assessing skin sensitization, no significant reactions were observed among test subjects . Additionally, it has been evaluated for reproductive and respiratory toxicity, with exposure levels remaining below the established thresholds for concern . Its biological profile suggests potential applications in flavoring and fragrance industries due to its safety profile.

The synthesis of 2-isopropyl-5-methyl-2-hexenal can be achieved through various methods:

  • Aldol Condensation: The compound can be synthesized via aldol condensation of isovaleraldehyde under controlled conditions to favor specific isomers .
  • Maillard Reaction: It can also be formed through the Maillard reaction between leucine and 3-methylbutanal, contributing to its aroma in food products .
  • Chemical Reduction: Starting from the corresponding hexenal or other aldehydes, reduction techniques can yield this compound effectively .

Due to its aromatic properties, 2-isopropyl-5-methyl-2-hexenal finds applications primarily in:

  • Flavoring Agents: Used in the food industry to enhance flavors in products like malted beverages and roasted coffees.
  • Fragrance Industry: Employed as a fragrance component in perfumes and personal care products due to its pleasant aroma profile .
  • Chemical Intermediates: Serves as a precursor for synthesizing other organic compounds in chemical manufacturing processes.

Interaction studies involving 2-isopropyl-5-methyl-2-hexenal focus on its potential effects on biological systems and its interactions with other chemicals. The compound has been evaluated for sensitization potential with results indicating no significant allergic responses at tested concentrations. Furthermore, its interactions with skin receptors suggest low risk for irritation or sensitization under normal usage conditions .

Several compounds share structural similarities with 2-isopropyl-5-methyl-2-hexenal. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Methyl-2-pentenal623-36-9An α,β-unsaturated aldehyde; used as a flavoring agent.
Hexen-2-al6728-26-3Another unsaturated aldehyde; known for its floral aroma.
3,7-Dimethyl-2-methylenocta-6-enal22418-66-2Similar structural features; used in fragrances.

Uniqueness of 2-Isopropyl-5-Methyl-2-Hexenal:
This compound stands out due to its specific branched structure that contributes to its unique aroma profile, differentiating it from other similar compounds that may have linear or less branched configurations. Additionally, its favorable safety profile enhances its appeal for use in food and fragrance applications compared to some of its analogs which may exhibit higher toxicity or allergenic potential .

Physical Description

Pale yellow liquid; powerful woody, herbaceous aroma

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Density

0.840-0.846

UNII

FI8O66176J

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Hexenal, 5-methyl-2-(1-methylethyl)-: ACTIVE

Dates

Last modified: 11-23-2023

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